molecular formula C22H30N4 B12453783 4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone CAS No. 29228-93-1

4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone

Cat. No.: B12453783
CAS No.: 29228-93-1
M. Wt: 350.5 g/mol
InChI Key: LKNAOEKIUMUWHF-GJHDBBOXSA-N
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Description

4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone is an organic compound with the molecular formula C22H30N4. It is a derivative of benzaldehyde, characterized by the presence of a diethylamino group at the para position and a hydrazone linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated and stirred to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone involves its interaction with specific molecular targets. The diethylamino group and hydrazone linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone is unique due to its specific structural features, including the diethylamino group and hydrazone linkage.

Properties

CAS No.

29228-93-1

Molecular Formula

C22H30N4

Molecular Weight

350.5 g/mol

IUPAC Name

4-[(E)-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-diethylaniline

InChI

InChI=1S/C22H30N4/c1-5-25(6-2)21-13-9-19(10-14-21)17-23-24-18-20-11-15-22(16-12-20)26(7-3)8-4/h9-18H,5-8H2,1-4H3/b23-17+,24-18+

InChI Key

LKNAOEKIUMUWHF-GJHDBBOXSA-N

Isomeric SMILES

CCN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(CC)CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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